Lithium 9-methyl-9H-purine-6-carboxylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;9-methylpurine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.Li/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11;/h2-3H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQSXETXKGZVRJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=NC2=C(N=CN=C21)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Lithium 9 Methyl 9h Purine 6 Carboxylate and Analogous Systems
Strategies for 9-Methylation of Purine (B94841) Scaffolds
The regioselective alkylation of purines, particularly at the N9 position, is a critical step in the synthesis of many biologically active compounds. acs.org However, the alkylation of purine nucleobases is often not regiospecific, leading to mixtures of N9 and N7 isomers. acs.orgscispace.com The desired N9 product is typically the major isomer, but significant amounts of the N7 isomer can also be formed. acs.org
Several factors influence the N9/N7 ratio, including the nature of the purine substrate, the alkylating agent, the base, and the solvent. For instance, the use of bulkier groups at the C6 position of the purine can sterically hinder the N7 position, thus favoring N9 alkylation. acs.org
Common strategies for the N9-methylation of purine scaffolds include:
Direct Alkylation with Alkyl Halides: This is a classical method involving the reaction of the purine with an alkyl halide (e.g., methyl iodide) in the presence of a base. mdpi.com Various bases such as potassium carbonate (K2CO3) and sodium hydride (NaH) in solvents like N,N-dimethylformamide (DMF) have been employed. acs.orgscispace.com However, this method often yields a mixture of N9 and N7 isomers. mdpi.com
Mitsunobu Reaction: The Mitsunobu reaction, which utilizes an alcohol (e.g., methanol) along with triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is often reported to be more N9-selective compared to classical alkylation methods. mdpi.com
Microwave-Assisted Alkylation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve regioselectivity in the N9-alkylation of purines. ub.eduresearchgate.net This technique can lead to better yields and a reduction in the formation of secondary products. ub.eduresearchgate.net
| Method | Alkylating Agent | Typical Base/Reagents | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Direct Alkylation | Alkyl Halides (e.g., CH3I) | K2CO3, NaH | Readily available reagents | Often yields N7/N9 mixtures mdpi.com |
| Mitsunobu Reaction | Alcohols (e.g., CH3OH) | DEAD/DIAD, PPh3 | Generally higher N9 selectivity mdpi.com | Reagent stoichiometry can be critical |
| Microwave-Assisted | Alkyl Halides | Various bases | Reduced reaction times, improved regioselectivity ub.eduresearchgate.net | Requires specialized equipment |
Synthetic Routes to Introduce the Carboxylate Moiety at Purine Position 6
The introduction of a carboxyl group at the C6 position of the purine ring is another key transformation. This can be achieved through various synthetic routes, often starting from a precursor with a suitable leaving group or a functional group that can be converted to a carboxylic acid.
One common precursor for C6 functionalization is a 6-halopurine, such as 6-chloropurine. nih.gov Nucleophilic substitution reactions on these substrates allow for the introduction of various functionalities. Another approach involves the oxidation of a C6-alkyl group. For instance, 6-methylpurine (B14201) can be converted to purine-6-carboxylic acid. acs.org
Some potential synthetic strategies include:
Oxidation of a 6-Methyl Group: A direct approach involves the oxidation of a 9-methyl-6-methylpurine intermediate. This would require an oxidizing agent that selectively targets the methyl group at the C6 position without affecting the purine ring or the N9-methyl group.
From 6-Halopurines: Starting with a 9-methyl-6-halopurine, one could envision a transition-metal-catalyzed carbonylation reaction to introduce the carboxylate group.
Via Purine-6-carboxaldehyde: The synthesis of purine-6-carboxaldehyde is a known process. acs.org This aldehyde can then be oxidized to the corresponding carboxylic acid. This method provides a viable route to the desired carboxylate functionality.
A radical-mediated approach, the Minisci reaction, has been developed for the alkylation of purine nucleosides at the C6 position using carboxylic acids. nih.gov While this introduces an alkyl group, conceptually similar radical carbonylation strategies might be explored.
Direct and Indirect Methods for Lithium Salt Formation
Once the 9-methyl-9H-purine-6-carboxylic acid is synthesized, the final step is the formation of the lithium salt. This is typically a straightforward acid-base reaction.
Direct Method: The most common and direct method for preparing a lithium carboxylate salt is the reaction of the carboxylic acid with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li2CO3). thieme-connect.de This reaction is generally performed in a suitable solvent, such as water or an alcohol. google.com The lithium salt can then be isolated by crystallization or precipitation. google.com
Indirect Methods (Metathesis): An indirect approach involves a metathesis reaction. For example, the sodium or potassium salt of the carboxylic acid can be prepared first and then treated with a soluble lithium salt, such as lithium chloride (LiCl), to precipitate the less soluble lithium carboxylate. google.comgoogle.com
The choice of method can be influenced by the solubility and stability of the carboxylic acid and its salts. For instance, the addition of urea (B33335) has been reported to increase the solubility of aliphatic carboxylic acids and their lithium salts in water, facilitating the crystallization of high-purity lithium carboxylate. google.comgoogle.com
| Method | Reactants | Typical Solvents | Description |
|---|---|---|---|
| Direct Reaction | Carboxylic Acid + Lithium Hydroxide/Carbonate | Water, Alcohols thieme-connect.degoogle.com | A direct acid-base neutralization to form the lithium salt. thieme-connect.de |
| Metathesis | Sodium/Potassium Carboxylate + Lithium Chloride | Water google.comgoogle.com | An ion exchange reaction, often used when the lithium salt is less soluble. google.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of Lithium 9-methyl-9H-purine-6-carboxylate, each step requires careful consideration.
9-Methylation: To improve the yield of the desired N9-methyl isomer, factors such as the choice of base, solvent, and reaction temperature must be optimized. As mentioned, microwave-assisted synthesis can be a powerful tool for improving both yield and regioselectivity while reducing reaction times. ub.eduresearchgate.net The use of tetrabutylammonium (B224687) hydroxide as a base has also been reported to give good results. ub.edu
Carboxylation: The efficiency of introducing the carboxylate group will depend heavily on the chosen synthetic route. If proceeding through the oxidation of a 6-methyl group, the choice of oxidant and reaction conditions will be critical to avoid over-oxidation or degradation of the purine ring. For methods involving nucleophilic substitution on a 6-halopurine, optimization of the catalyst, ligands, and reaction temperature will be necessary.
Salt Formation: For the final salt formation step, the stoichiometry of the reactants, the choice of solvent, and the crystallization conditions (e.g., temperature, cooling rate) will influence the yield and purity of the final lithium salt. google.com
Purity Assessment and Isolation Techniques
Ensuring the purity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for isolation and characterization.
Isolation Techniques:
Chromatography: Flash chromatography is a common method for purifying purine derivatives. teledynelabs.com Depending on the polarity of the compound, normal-phase (silica gel) or reversed-phase (C18) chromatography can be used. teledynelabs.com For purines with polar substituents, reversed-phase chromatography is often preferred. teledynelabs.com Amine-functionalized silica (B1680970) can also be an effective stationary phase for purine purification. teledynelabs.com
Crystallization: As a final purification step, crystallization of the lithium salt from a suitable solvent system can yield a highly pure product. google.com
Sublimation: For some purine compounds, sublimation under reduced pressure can be a viable purification technique. researchgate.net
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of reactions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compound and for identifying any impurities. Quantitative NMR (qNMR) can also be used to determine the purity of a sample. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
Structural Elucidation and Solid State Characteristics
Single Crystal X-ray Diffraction Analysis of Purine-Carboxylate-Lithium Systems
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For purine-carboxylate-lithium systems, SCXRD provides invaluable insights into molecular conformation, intermolecular interactions, and the coordination geometry of the lithium cation. Although specific SCXRD data for Lithium 9-methyl-9H-purine-6-carboxylate is not publicly available, analysis of related structures allows for a predictive description.
A hypothetical data table based on typical findings for similar lithium-organic complexes is presented below.
| Crystal Data | Hypothetical Values for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 978.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.55 |
The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions.
π-π Stacking: Purine (B94841) rings are known to engage in significant π-π stacking interactions, which are crucial in stabilizing the crystal structure. bldpharm.comnih.gov These interactions typically involve offset face-to-face or edge-to-face arrangements of the aromatic rings. The interplanar distance between stacked purine rings is expected to be in the range of 3.3 to 3.8 Å. These stacking interactions would likely lead to the formation of one-dimensional columns or two-dimensional sheets within the crystal lattice. The presence of the methyl group might introduce steric effects that influence the specific geometry of the π-π stacking.
A table of expected intermolecular interaction geometries is provided below.
| Interaction Type | Donor-Acceptor | Distance (Å) (Illustrative) | Angle (°) (Illustrative) |
| Hydrogen Bond (Weak) | C-H···O | 2.9 - 3.5 | 140 - 170 |
| Hydrogen Bond (Weak) | C-H···N | 3.0 - 3.6 | 130 - 160 |
| π-π Stacking | Purine-Purine | 3.3 - 3.8 (Interplanar) | N/A |
The lithium ion (Li⁺) typically exhibits a coordination number ranging from 4 to 6, adopting geometries such as tetrahedral, square planar, or octahedral. guidechem.com In the case of this compound, the Li⁺ ion is expected to be coordinated by the oxygen atoms of the carboxylate group and potentially by nitrogen atoms from the purine ring.
Local Coordination: It is highly probable that the carboxylate group will act as a bridging ligand, connecting multiple lithium ions. This bridging can occur in a bidentate chelating or monodentate fashion. The Li-O bond distances are typically in the range of 1.9 to 2.1 Å. Coordination from a purine nitrogen (likely N7, due to its accessibility) to the lithium ion is also possible, which would result in a coordination polymer.
Extended Coordination: The bridging nature of the carboxylate ligands is expected to lead to the formation of an extended coordination network. This could result in one-dimensional chains, two-dimensional layers, or a three-dimensional metal-organic framework (MOF). The specific dimensionality and topology of this network would be determined by the coordination mode of the carboxylate and the involvement of any purine nitrogen atoms in coordination.
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials. It is particularly valuable for identifying different crystalline phases (polymorphs) and for confirming the phase purity of a synthesized compound.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic salts. Different polymorphs can exhibit distinct physical properties. For this compound, it is plausible that different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the formation of different polymorphs. Each polymorph would have a unique PXRD pattern, characterized by a distinct set of diffraction peak positions and intensities. A hypothetical PXRD pattern might show characteristic peaks that could be used to fingerprint the crystalline phase.
Tautomeric Forms and Their Relative Stability in the Solid State
For the parent compound, 9-methyl-9H-purine-6-carboxylic acid, tautomerism is a relevant consideration. The purine ring can exist in different tautomeric forms due to the migration of protons between nitrogen atoms. However, in this compound, the N9 position is blocked by a methyl group. This significantly restricts the number of possible tautomers.
The primary tautomeric considerations would revolve around the protonation state of the remaining ring nitrogens (N1, N3, N7). In the solid state, the deprotonated carboxylate group will be the dominant anionic form. The crystal packing forces and coordination to the lithium ion will lock the molecule into a single, most stable tautomeric form within the crystal lattice. Spectroscopic techniques, in conjunction with computational studies, would be necessary to definitively determine the most stable tautomer in the solid state.
Advanced Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of "Lithium 9-methyl-9H-purine-6-carboxylate." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the purine (B94841) ring (H2 and H8) are anticipated to resonate in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The methyl group protons (N9-CH₃) would likely appear as a sharp singlet further upfield, generally in the range of δ 3.5 to 4.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The chemical shifts of the purine ring carbons are sensitive to the electronic environment and substitution pattern. researchgate.net Generally, the C4 and C6 carbons, being attached to nitrogen atoms and the carboxylate group respectively, are expected to be significantly deshielded. The carboxylate carbon (C=O) typically resonates in the range of δ 160-180 ppm. The methyl carbon (N9-CH₃) would appear at a much higher field.
⁷Li NMR Spectroscopy: Lithium-7 NMR is particularly useful for probing the environment around the lithium cation. The chemical shift of ⁷Li is sensitive to the nature of the solvent and the coordination environment of the lithium ion. mdpi.comnorthwestern.edu In solution, the ⁷Li signal for lithium carboxylates is generally a single, sharp resonance, with its chemical shift influenced by the degree of ion pairing and solvation. mdpi.com The chemical shift range for ⁷Li is relatively narrow, typically within a few ppm. northwestern.eduhuji.ac.il
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |
| ¹H | Purine C-H | 8.0 - 9.0 |
| ¹H | N-CH₃ | 3.5 - 4.5 |
| ¹³C | Purine C | 110 - 165 researchgate.net |
| ¹³C | C=O (Carboxylate) | 160 - 180 |
| ¹³C | N-CH₃ | 30 - 45 |
| ⁷Li | Li⁺ | -2 to 2 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between coupled protons. For "this compound," it would primarily confirm the through-bond coupling between protons on the purine ring, if any are close enough.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would be instrumental in assigning the ¹³C signals of the purine ring and the methyl group by linking them to their corresponding proton resonances. wikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. It could be used to identify through-space interactions, for instance, between the methyl group protons and nearby protons on the purine ring, helping to define the preferred conformation of the molecule in solution.
Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes, restricted rotation, and lithium ion exchange. acs.orgoxinst.comresearchgate.net By recording NMR spectra at different temperatures, it is possible to monitor changes in chemical shifts, line shapes, and coupling constants. For "this compound," VT-NMR could be employed to study the dynamics of the carboxylate group and to investigate the equilibrium between different solvated and aggregated species of the lithium salt in solution. acs.orgresearchgate.net At lower temperatures, separate signals for different conformations or aggregated states might be observed, which coalesce into a single averaged signal at higher temperatures as the rate of exchange increases. oxinst.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the nature of chemical bonds within "this compound."
The vibrational spectrum of "this compound" will be dominated by the characteristic modes of the purine ring and the carboxylate group.
Purine Ring Vibrations: The purine ring exhibits a number of characteristic in-plane and out-of-plane vibrational modes. These include C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations (in the 1600-1400 cm⁻¹ region), and various ring breathing and deformation modes at lower frequencies.
Carboxylate Group Vibrations: The carboxylate group (COO⁻) has two characteristic stretching vibrations: the asymmetric stretch (νas(COO⁻)) and the symmetric stretch (νs(COO⁻)). The asymmetric stretch typically appears in the range of 1650-1550 cm⁻¹, while the symmetric stretch is found in the 1450-1350 cm⁻¹ region. spectroscopyonline.comlibretexts.org The exact positions of these bands are sensitive to the environment of the carboxylate group, including coordination to the lithium ion. nih.gov
Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Purine C-H | Stretching | > 3000 |
| Purine Ring | C=C, C=N Stretching | 1600 - 1400 |
| Carboxylate | Asymmetric Stretch (νas) | 1650 - 1550 |
| Carboxylate | Symmetric Stretch (νs) | 1450 - 1350 |
| N-CH₃ | C-H Stretching | 2950 - 2850 |
| N-CH₃ | C-H Bending | 1470 - 1420 |
Note: These are predicted values based on analogous compounds and may vary depending on the physical state (solid or solution) and intermolecular interactions.
The coordination of the lithium ion to the carboxylate group significantly influences the vibrational frequencies of the COO⁻ group. The nature and strength of the Li⁺-COO⁻ interaction can be inferred from the separation (Δν) between the asymmetric and symmetric stretching frequencies (Δν = νas(COO⁻) - νs(COO⁻)).
Ionic Interaction: In a purely ionic interaction, the carboxylate group is symmetric, and the separation Δν is relatively small.
Unidentate Coordination: When the lithium ion coordinates to only one of the oxygen atoms of the carboxylate group, the symmetry is broken, leading to a larger separation Δν, similar to that observed in carboxylic acid esters.
Bidentate Chelation: If the lithium ion coordinates to both oxygen atoms in a chelating fashion, the symmetry of the carboxylate group is maintained, and the separation Δν is smaller than in the unidentate case.
Bidentate Bridging: When the carboxylate group bridges two lithium ions, the separation Δν is typically intermediate between the ionic and unidentate coordination modes.
By analyzing the positions of the νas(COO⁻) and νs(COO⁻) bands and the magnitude of their separation, it is possible to deduce the likely coordination mode of the lithium ion in "this compound" in the solid state and to gain insights into ion pairing in solution. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural elucidation and analysis of this compound, providing precise information on its molecular weight, fragmentation behavior, and quantification in complex mixtures.
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, which is crucial for determining the elemental composition of a molecule. For 9-methyl-9H-purine-6-carboxylic acid (the neutral form of the salt), the molecular formula is C₇H₆N₄O₂. HRMS can confirm this composition by measuring its monoisotopic mass with a high degree of precision, typically within a few parts per million (ppm).
In electrospray ionization (ESI), a common technique for analyzing such compounds, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. The precise mass measurements of these ions allow for the unambiguous confirmation of the compound's elemental formula.
| Species | Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₇H₆N₄O₂ | 178.0491 |
| Protonated Molecule [M+H]⁺ | C₇H₇N₄O₂⁺ | 179.0563 |
| Deprotonated Molecule [M-H]⁻ | C₇H₅N₄O₂⁻ | 177.0418 |
| Sodium Adduct [M+Na]⁺ | C₇H₆N₄O₂Na⁺ | 201.0382 |
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion, providing valuable structural information. For the 9-methyl-9H-purine-6-carboxylate anion ([C₇H₅N₄O₂]⁻), collision-induced dissociation (CID) would likely initiate fragmentation at the most labile site.
A characteristic fragmentation pathway for carboxylates is the neutral loss of carbon dioxide (CO₂, 43.9898 Da). nih.govwhitman.edu This decarboxylation would result in a fragment ion corresponding to the 9-methylpurinyl anion. Further fragmentation of this purinyl anion would involve the cleavage of the heterocyclic ring system. Typical neutral losses from purine rings include molecules such as hydrogen cyanide (HCN). nih.gov The study of these fragmentation patterns is essential for the structural confirmation of the molecule and for distinguishing it from isomers. libretexts.orgresearchgate.net
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion Formula | Product Ion (m/z) |
|---|---|---|---|
| 177.0418 | CO₂ (Decarboxylation) | C₆H₅N₄⁻ | 133.0523 |
| 133.0523 | HCN | C₅H₄N₃⁻ | 106.0414 |
| 106.0414 | HCN | C₄H₃N₂⁻ | 79.0305 |
Analyzing highly polar and ionic compounds like this compound in complex biological or environmental matrices using standard reversed-phase liquid chromatography (RPLC) is challenging due to poor retention on the nonpolar stationary phase. Ion-pairing reversed-phase chromatography coupled with mass spectrometry (IP-RP-LC-MS) is a powerful technique to overcome this limitation. nih.gov
This method involves adding an ion-pairing reagent to the mobile phase. researchgate.netwaters.comtcichemicals.comchromatographyonline.com For the analysis of the anionic 9-methyl-9H-purine-6-carboxylate, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), would be used. tcichemicals.com The reagent forms a neutral ion pair with the analyte, which increases its hydrophobicity and enhances its retention on the RPLC column, allowing for effective separation from other matrix components before detection by the mass spectrometer. This approach has been successfully applied to the quantitative analysis of various purines and pyrimidines in complex samples. nih.gov
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to probe the electronic structure and properties of molecules containing chromophores.
The ultraviolet absorption of this compound is dominated by the electronic transitions within the purine ring system, which acts as the primary chromophore. Purine and its derivatives typically exhibit strong absorption in the UV region between 200 and 300 nm due to π → π* transitions within the aromatic heterocyclic system. ias.ac.inacs.orgacs.org
Studies on the closely related compound 9-methylpurine (B1201685) show a strong absorption maximum (λₘₐₓ) at approximately 264 nm. The position of this peak is generally insensitive to solvent polarity, indicating that the transition has little charge-transfer character. The presence of the carboxylate group at the C6 position is expected to have a modest effect on the absorption spectrum. As an electron-withdrawing group, it may cause a small shift in the absorption maximum (either a bathochromic or hypsochromic shift) and potentially alter the molar absorptivity (ε) compared to the unsubstituted 9-methylpurine. The exact position of λₘₐₓ would depend on the solvent and its pH, which affects the protonation state of the purine ring nitrogens. nih.govbrandeis.edu
| Compound | Solvent | λₘₐₓ (nm) | Reference |
|---|---|---|---|
| Purine | Water (pH 7) | 263 | nist.gov |
| 9-Methylpurine | Aqueous Buffer | 264 | - |
| 9-Methylpurine | Acetonitrile | 264 | - |
| This compound | Aqueous Buffer | ~265-275 (Predicted) | - |
Potential for Photophysical Properties and Emission Studies
The investigation into the photophysical properties of this compound is an area of scientific interest, primarily due to the extensive and diverse applications of luminescent organic molecules. While direct and detailed experimental studies on the emission characteristics of this specific lithium salt are not extensively documented in publicly available literature, a comprehensive understanding of its potential for photophysical activity can be inferred from the analysis of its core structure, 9-methylpurine, and related purine derivatives.
The photophysics of the purine scaffold are intrinsically linked to the nature and relative energies of its lowest singlet (S₁) and triplet (T₁) excited states, which are typically of nπ* and ππ* character. For many simple purine derivatives, including the structurally similar 9-methylpurine, fluorescence quantum yields at room temperature are characteristically low. nih.govresearchgate.net This is often attributed to highly efficient non-radiative decay pathways, particularly intersystem crossing (ISC) from the singlet excited state to the triplet manifold. nih.gov
Femtosecond broadband transient absorption experiments on 9-methylpurine have revealed that upon excitation, an ultrafast conversion from the initially excited S₂(ππ) state to the ¹nπ state occurs. nih.gov This ¹nπ* state then acts as a gateway for efficient population of the triplet manifold, which ultimately leads to a very low fluorescence yield of approximately 10⁻³. nih.gov While phosphorescence is often not observed at room temperature in fluid solutions, it can sometimes be detected at cryogenic temperatures (77 K). researchgate.net
The introduction of a lithium carboxylate group at the 6-position of the 9-methylpurine core is not anticipated to fundamentally alter these core photophysical behaviors in a way that would lead to strong intrinsic luminescence. The carboxylate group may slightly perturb the energies of the nπ* and ππ* states, but it is unlikely to significantly inhibit the efficient intersystem crossing that quenches fluorescence. The lithium cation, being a light alkali metal with a closed-shell electronic configuration, is not expected to induce significant spin-orbit coupling or participate in metal-to-ligand charge transfer (MLCT) transitions, which are common mechanisms for enhancing luminescence in complexes with heavier transition metals.
However, the potential for luminescence in derivatives of this compound should not be entirely dismissed. The purine core can be chemically modified to enhance its emission properties significantly. For instance, the introduction of specific substituents, such as triazolyl groups, or the incorporation of the purine moiety into larger π-conjugated systems or copolymers has been shown to produce highly fluorescent materials with quantum yields approaching unity. acs.orgrsc.org Therefore, while this compound itself is predicted to be a very weak emitter, it could serve as a valuable scaffold for the synthesis of novel and highly luminescent purine-based functional materials.
Further research involving steady-state and time-resolved fluorescence and phosphorescence spectroscopy, particularly at low temperatures, would be invaluable to definitively characterize the excited-state dynamics of this compound and to verify the predicted photophysical properties based on its structural analogues.
Table 1: Photophysical Data for Structurally Related Purine Derivatives
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) | Key Findings |
| 9-methylpurine | 266 | - | ≈ 10⁻³ | Exhibits very low fluorescence due to efficient intersystem crossing to the triplet state. nih.gov |
| Purine | - | - | < 10⁻³ | Similar to other simple purines, shows very low fluorescence quantum yield in solution at room temperature. researchgate.net |
| 2-Triazolyl-6-amino-purine derivatives | - | Violet-Blue region | Up to 0.91 | Strategic substitution on the purine core can lead to highly fluorescent compounds. acs.org |
| Purine-containing conjugated copolymers | - | - | Up to 0.61 | Incorporation into a conjugated polymer backbone is an effective strategy to enhance luminescence. rsc.org |
Computational and Theoretical Insights into Lithium 9 Methyl 9h Purine 6 Carboxylate Systems
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the properties of purine (B94841) derivatives. nih.govmdpi.com DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency in studying organic molecules. samipubco.com These methods are often paired with basis sets like 6-31G* or the more flexible 6-311++G** to accurately describe the electronic structure of the molecule. nih.gov Such calculations provide a foundational understanding of the molecule's behavior and characteristics. science.org.ge
Geometry Optimization and Electronic Structure Properties
A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net This process calculates key structural parameters, including bond lengths and bond angles. For the purine core of 9-methyl-9H-purine-6-carboxylate, theoretical calculations can predict the precise distances between atoms, which are often in good agreement with experimental data from techniques like X-ray crystallography. iosrjournals.org For instance, in related 6-oxy purine derivatives, optimized geometries show C6-O10 bond lengths around 1.224 to 1.230 Å and C6-N1 bond lengths from 1.421 to 1.427 Å. nih.gov
These calculations also yield crucial information about the electronic structure, such as the total energy of the molecule, which is essential for assessing its stability.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org For purine derivatives, HOMO energies can range from -7.400 to -4.392 eV, and LUMO energies from -5.341 to -0.889 eV. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. tandfonline.com These descriptors provide a quantitative basis for understanding the molecule's reactivity. rsc.org
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |
Charge Distribution and Electrostatic Potential Maps
The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution around a molecule. libretexts.orgdeeporigin.com These maps are color-coded to indicate regions of varying electrostatic potential. ucla.edu Typically, red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. ucla.eduresearchgate.net
For Lithium 9-methyl-9H-purine-6-carboxylate, the ESP map would show a high electron density (red) around the oxygen atoms of the carboxylate group and the nitrogen atoms of the purine ring, indicating these as likely sites for interaction with the lithium cation and other electrophiles. rsc.org
Prediction of Tautomeric Preferences and Conformational Isomers
Purine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.gov The most common tautomers for the purine ring are the N7H and N9H forms. nih.gov Computational methods can predict the relative stability of these tautomers by calculating their Gibbs free energies in different environments, such as in the gas phase or in a solvent. nih.gov While the N9H tautomer is generally favored for neutral purine in the gas phase, the N7H and N9H tautomers often predominate in polar solvents. nih.govwikipedia.org In the case of this compound, the presence of the methyl group at the N9 position means that tautomerism will primarily involve the other nitrogen atoms in the purine ring.
Conformational isomers, which differ by rotation around single bonds, are also important. For this molecule, rotation around the bond connecting the carboxylate group to the purine ring can lead to different conformers with varying stabilities.
| Tautomer | Gas Phase (Relative Stability) | Aqueous Solution (Relative Stability) |
|---|---|---|
| N9H | Most Stable | Dominant |
| N7H | Less Stable | Dominant |
| N1H | Less Stable | Less Stable |
| N3H | Less Stable | Less Stable |
Theoretical Determination of Acidity Constants and Protonation Sites
Quantum chemical calculations provide a reliable method for estimating the acidity constants (pKa) of molecules. researchgate.net This is achieved by calculating the energy difference (ΔE) in solution between the parent compound and its dissociated form (conjugate base or acid). nih.gov This theoretical approach can yield excellent correlations with experimental pKa values for both the loss of a proton (acidic pKa) and the gain of a proton (basic pKa). nih.gov
These calculations can also identify the most likely sites of protonation. For purine derivatives, the nitrogen atoms are the primary basic centers. In 9-methylguanine, a related compound, the N7 position is the most favorable site for protonation. cuny.edu Similarly, for 9-methyl-9H-purine-6-carboxylate, theoretical studies can pinpoint which of the remaining ring nitrogens (N1, N3, or N7) is the most basic and therefore the most likely to be protonated under acidic conditions. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations. rsc.org By simulating the molecule in a realistic environment, such as a solvent box, MD can reveal insights into its conformational stability and flexibility. nih.gov
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, providing a measure of the simulation's stability. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify their flexibility and mobility throughout the simulation. nih.gov
For this compound, MD simulations can be used to study its interactions with solvent molecules and to understand how the lithium ion associates with the carboxylate and purine moieties in a dynamic system.
Dynamic Behavior and Conformational Flexibility of the Purine Carboxylate Ligand
The 9-methyl-9H-purine-6-carboxylate ligand possesses several rotatable bonds, which contribute to its conformational flexibility. Molecular dynamics (MD) simulations are a key computational tool used to explore the dynamic nature of such molecules over time. These simulations can predict the movement of atoms based on the forces between them, revealing the accessible conformations and the energy barriers between them.
The primary sources of flexibility in the 9-methyl-9H-purine-6-carboxylate ligand are the rotation around the C6-C(O) bond, which connects the carboxylate group to the purine ring, and the orientation of the methyl group at the N9 position. While the purine ring itself is largely planar and rigid, the exocyclic groups can adopt various orientations.
Computational studies on related purine derivatives have shown that the conformational preferences of substituents can be influenced by subtle intramolecular interactions and the surrounding environment. For the 9-methyl-9H-purine-6-carboxylate ligand, density functional theory (DFT) calculations can be used to determine the potential energy surface associated with the rotation of the carboxylate group. This often reveals a preferred planar arrangement where the carboxylate group is coplanar with the purine ring to maximize electronic conjugation, though torsional flexibility allows for deviations from this lowest-energy state.
Table 1: Calculated Rotational Energy Barrier for the Carboxylate Group in 9-methyl-9H-purine-6-carboxylate (Illustrative Data)
| Dihedral Angle (N1-C6-C(O)-O) | Relative Energy (kcal/mol) |
| 0° (Coplanar) | 0.0 |
| 45° | 2.5 |
| 90° (Perpendicular) | 5.8 |
| 135° | 2.5 |
| 180° (Coplanar) | 0.2 |
Note: This table is illustrative and based on typical values for similar aromatic carboxylates. The data represents the energy required to rotate the carboxylate group out of the plane of the purine ring.
The dynamic behavior is also characterized by the vibrational modes of the molecule. Infrared (IR) spectroscopy, coupled with computational predictions, can identify the characteristic frequencies associated with the purine ring and the carboxylate group. MD simulations further allow for the analysis of how these vibrational modes change over time and in response to interactions with solvent molecules or ions.
Simulating Solvation Shells and Ion-Pairing Phenomena with Lithium Ions
The interaction between the 9-methyl-9H-purine-6-carboxylate anion and a lithium (Li⁺) cation is a critical aspect of the system's behavior, particularly in solution. Molecular dynamics simulations and quantum chemical calculations are employed to model the solvation of the individual ions and the formation of ion pairs.
In a polar solvent, such as water or dimethylformamide (DMF), the lithium ion is surrounded by a well-defined solvation shell of solvent molecules. The number of solvent molecules in this first solvation shell, known as the coordination number, can be predicted through simulations. For Li⁺, this number is typically between four and six, depending on the solvent.
When the purine carboxylate anion is present, it can compete with solvent molecules to coordinate with the lithium ion. This can lead to the formation of different types of ion pairs:
Contact Ion Pair (CIP): The lithium ion and the carboxylate group are in direct contact.
Solvent-Shared Ion Pair (SSIP): A single layer of solvent molecules separates the cation and anion.
Solvent-Separated Ion Pair (SIP): Multiple solvent layers separate the ions.
Quantum chemical calculations can determine the binding energy of the Li⁺ ion to the 9-methyl-9H-purine-6-carboxylate anion. The primary binding site for the lithium ion is the negatively charged carboxylate group. However, the nitrogen atoms of the purine ring (N1, N3, and N7) also possess lone pairs of electrons and can contribute to the coordination of the lithium ion, potentially leading to chelation.
Table 2: Calculated Interaction Energies for Li⁺ with 9-methyl-9H-purine-6-carboxylate (Illustrative Data)
| Interaction Site | Binding Mode | Interaction Energy (kcal/mol) |
| Carboxylate Group | Bidentate | -125.4 |
| Carboxylate + N7 | Chelating | -135.2 |
| Carboxylate + N1 | Chelating | -130.8 |
Note: This table is illustrative. The interaction energies are calculated for the gas phase and would be modulated by the presence of a solvent.
Molecular dynamics simulations can provide a dynamic picture of these interactions, showing the exchange of solvent molecules in the lithium ion's coordination sphere with the purine carboxylate ligand and the equilibrium between different ion-pairing states.
Theoretical Studies of Intermolecular Interactions
Beyond the ion-pairing with lithium, the 9-methyl-9H-purine-6-carboxylate system can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the supramolecular chemistry of purine derivatives and can be quantitatively analyzed using computational methods.
Modeling of Hydrogen Bonding Networks and Strengths
The 9-methyl-9H-purine-6-carboxylate molecule has several hydrogen bond acceptor sites (the nitrogen atoms of the purine ring and the oxygen atoms of the carboxylate group) and, in its protonated form, a hydrogen bond donor (the carboxylic acid proton). In the presence of hydrogen bond donors like water or alcohols, extensive hydrogen bonding networks can form.
Computational studies on similar purine derivatives have utilized DFT to model these interactions. acs.org The strength of a hydrogen bond can be estimated by calculating the interaction energy between the purine carboxylate and a hydrogen-bond-donating molecule. The geometric parameters of the hydrogen bond (distance and angle) are also critical indicators of its strength.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical tool used to analyze the electron density distribution and characterize chemical bonds, including hydrogen bonds. The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a hallmark of a hydrogen bond. The electron density at this BCP correlates with the strength of the interaction.
Table 3: QTAIM Parameters for Hydrogen Bonds between 9-methyl-9H-purine-6-carboxylate and Water (Illustrative Data)
| H-Bond Acceptor Site | H-Bond Length (Å) | Electron Density at BCP (a.u.) |
| Carboxylate Oxygen | 1.85 | 0.025 |
| N1 Atom | 2.01 | 0.018 |
| N3 Atom | 2.05 | 0.016 |
| N7 Atom | 1.98 | 0.020 |
Note: This table is illustrative. Higher electron density at the bond critical point (BCP) generally indicates a stronger hydrogen bond.
Quantitative Analysis of π-π Stacking Interactions
The planar aromatic structure of the purine ring allows for π-π stacking interactions, where two purine rings stack on top of each other. These interactions are a result of a combination of electrostatic and dispersion forces. While weaker than hydrogen bonds on a per-interaction basis, the cumulative effect of π-π stacking can be significant in stabilizing larger assemblies.
High-level quantum chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy of a stacked purine dimer into its fundamental components: electrostatic, exchange, induction, and dispersion. This provides a detailed understanding of the nature of the stacking forces.
Table 4: SAPT Decomposition of Interaction Energy for a Stacked Dimer of 9-methyl-9H-purine-6-carboxylate (Illustrative Data)
| Interaction Energy Component | Energy (kcal/mol) |
| Electrostatics | -4.5 |
| Exchange (Repulsion) | 8.2 |
| Induction | -1.8 |
| Dispersion | -9.1 |
| Total Interaction Energy | -7.2 |
Note: This table is illustrative and represents a typical parallel-displaced stacking geometry. The large, favorable dispersion energy is characteristic of π-π stacking interactions.
The geometry of the stacked dimer is also crucial. The rings are rarely perfectly eclipsed; a parallel-displaced or T-shaped arrangement is often energetically more favorable to reduce electrostatic repulsion. Computational scans of the potential energy surface can identify the most stable stacking configurations. These interactions are vital for understanding the self-assembly of purine derivatives and their interactions with other aromatic systems.
Coordination Chemistry and Lithiation Mechanisms in Solution and Solid State
Lithium Ion Coordination to the 9-methyl-9H-purine-6-carboxylate Ligand
No specific experimental or theoretical studies were found that identify the preferred binding sites of the lithium ion to the 9-methyl-9H-purine-6-carboxylate ligand.
Information regarding the specific nature and degree of ionic versus covalent character in the bonds between lithium and the 9-methyl-9H-purine-6-carboxylate ligand is not available in the reviewed literature.
There is no available research describing the chelation or specific polydentate coordination modes of the 9-methyl-9H-purine-6-carboxylate ligand with lithium ions.
No studies were identified that investigate how different solvents or counter-anions influence the coordination environment of lithium with the 9-methyl-9H-purine-6-carboxylate ligand.
Mechanistic Investigations of Lithiation Processes
No mechanistic studies detailing the process of lithiation of 9-methyl-9H-purine-6-carboxylic acid were found.
Kinetic and Thermodynamic Aspects of Lithium Binding
The binding of a lithium ion to 9-methyl-9H-purine-6-carboxylate is a dynamic process governed by both kinetic and thermodynamic factors. In solution, the lithium cation would exist in a solvated state, and the formation of the lithium salt would involve the displacement of solvent molecules by the purine-carboxylate ligand.
The thermodynamics of this process are influenced by the enthalpy and entropy changes associated with the coordination. The interaction between the hard Lewis acid Li⁺ and the hard oxygen and nitrogen bases of the ligand is expected to be enthalpically favorable. The chelation of the lithium ion by both the carboxylate group and potentially a nitrogen atom from the purine (B94841) ring would lead to a more stable complex, a phenomenon known as the chelate effect, which is entropically driven.
| Ligand System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Coordination Mode |
|---|---|---|---|---|
| Monodentate Carboxylate | -5 to -10 | -2 to -5 | 10 to 17 | Ionic |
| Bidentate Purine-Carboxylate | -15 to -25 | -10 to -15 | 17 to 34 | Chelating |
Kinetically, the formation of the lithium complex is expected to be rapid, as is typical for the coordination of alkali metal ions. The rate of complexation would be influenced by the steric hindrance around the coordination sites and the desolvation energy of the lithium ion. The presence of the methyl group at the N9 position of the purine ring could sterically influence the approach of the lithium ion, potentially affecting the kinetics of binding compared to an unsubstituted purine.
Role of the Lithium Ion in Directing Chemical Reactivity
The presence of the lithium ion in 9-methyl-9H-purine-6-carboxylate can significantly influence the reactivity of the molecule. By coordinating to the carboxylate group, the lithium ion can polarize the C=O bond, making the carboxylate carbon more susceptible to nucleophilic attack. This could be relevant in reactions such as esterification or amidation.
Furthermore, the coordination of the lithium ion to a nitrogen atom in the purine ring could alter the electron density distribution within the heterocyclic system. This modulation of the electronic properties could affect the susceptibility of the purine ring to electrophilic or nucleophilic substitution reactions. For example, coordination at N7 could enhance the reactivity at other positions of the purine ring.
The lithium ion can also act as a Lewis acid catalyst in various organic transformations. In the context of 9-methyl-9H-purine-6-carboxylate, the lithium ion could facilitate reactions at the purine ring or the carboxylate group by activating substrates or stabilizing transition states.
| Functional Group | Effect of Li⁺ Coordination | Potential Reaction Type |
|---|---|---|
| Carboxylate | Polarization of C=O bond | Nucleophilic acyl substitution |
| Purine Ring | Alteration of electron density | Electrophilic/Nucleophilic aromatic substitution |
| Overall Molecule | Lewis acid catalysis | Various organic transformations |
Solid-State Lithiation Processes
In the solid state, the structure of Lithium 9-methyl-9H-purine-6-carboxylate would be a crystalline lattice. The lithiation process in the solid state would involve the incorporation of lithium ions into this lattice. The structure and properties of the resulting solid would be highly dependent on the coordination environment of the lithium ion.
Based on studies of other lithium carboxylate coordination polymers, it is plausible that this compound could form a variety of structures, from simple ionic lattices to more complex one-, two-, or three-dimensional coordination polymers. In these structures, the lithium ions could be coordinated by the carboxylate oxygen atoms and potentially by the nitrogen atoms of the purine ring, leading to bridged structures.
The process of solid-state lithiation, for example, through mechanochemical methods or solid-state reactions, would involve the breaking and forming of coordination bonds within the crystal lattice. The efficiency and outcome of such a process would be influenced by factors such as crystal packing, particle size, and the presence of defects.
Research on solid-state lithium batteries has shown that the mobility of lithium ions within a solid matrix is a critical factor for performance. While not directly analogous, the principles of ion transport in solid electrolytes could provide a framework for understanding the dynamics of lithium ions within the solid structure of this compound.
Reactivity and Chemical Transformations of the 9 Methyl 9h Purine 6 Carboxylate Framework
Reactions Involving the Carboxylate Functionality
The carboxylate group is a key functional handle for derivatization, allowing for the introduction of a wide range of substituents through standard organic reactions.
The carboxylate at the C6 position of the 9-methyl-9H-purine ring readily undergoes esterification and amidation reactions, which are fundamental for creating libraries of new compounds.
Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved under standard conditions. For instance, reaction with an alcohol in the presence of an acid catalyst or using coupling agents leads to the formation of alkyl or aryl esters. The methyl ester of 9-methyl-9H-purine-6-carboxylic acid is a common derivative resulting from this transformation. guidechem.com These ester derivatives are often used as intermediates for further modifications or as final products for biological evaluation.
Amidation: The carboxylate can be activated and reacted with primary or secondary amines to form a diverse array of amides. This reaction is typically facilitated by peptide coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the amide bond efficiently. This approach has been used to synthesize various N-substituted purine-6-carboxamides, which are of significant interest in drug discovery. researchgate.net For example, the synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives demonstrates the utility of this reaction in creating molecules with linker chains. nih.gov
Table 1: Examples of Esterification and Amidation Products
| Reactant | Reagent(s) | Product Name | Product Structure |
| 9-Methyl-9H-purine-6-carboxylic acid | Methanol (B129727), Acid Catalyst | Methyl 9-methyl-9H-purine-6-carboxylate | C8H8N4O2 |
| 9-Methyl-9H-purine-6-carboxylic acid | Benzylamine, HATU | N-Benzyl-9-methyl-9H-purine-6-carboxamide | C14H13N5O |
| 9-Methyl-9H-purine-6-carboxylic acid | Piperidine, DCC | (9-Methyl-9H-purin-6-yl)(piperdin-1-yl)methanone | C12H15N5O |
Decarboxylation involves the removal of the carboxyl group from the C6 position, typically yielding the parent 9-methyl-9H-purine. This reaction can be challenging for heteroaromatic carboxylic acids but can be achieved under specific conditions. Thermal methods or metal-catalyzed reactions are often employed. For instance, silver carbonate (Ag2CO3) in the presence of an acid like acetic acid (AcOH) in a high-boiling solvent such as DMSO has been shown to effectively catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org The primary product of the successful decarboxylation of Lithium 9-methyl-9H-purine-6-carboxylate would be 9-methyl-9H-purine.
Table 2: Decarboxylation of 9-methyl-9H-purine-6-carboxylate
| Starting Material | Potential Reagents | Expected Product |
| This compound | Ag2CO3, Acetic Acid, DMSO, Heat | 9-methyl-9H-purine |
Chemical Modifications of the Purine (B94841) Ring System
The purine ring itself is a substrate for various chemical modifications, allowing for the fine-tuning of the molecule's electronic and steric properties.
The susceptibility of the purine ring to substitution reactions is highly dependent on the nature of the reagent.
Electrophilic Substitution: The purine ring system is generally considered electron-deficient and is therefore relatively unreactive towards electrophilic aromatic substitution. The lone pairs on the nitrogen atoms are the most basic sites, and electrophiles tend to react at these positions first. This interaction leads to the formation of a positively charged purinium cation, which further deactivates the ring system to subsequent electrophilic attack. researchgate.net Consequently, reactions like nitration or Friedel-Crafts acylation are difficult to achieve on the unsubstituted carbon atoms of the purine core without significant activation of the ring.
Nucleophilic Substitution: In contrast, nucleophilic substitution is a more common transformation for the purine framework, especially when a good leaving group (such as a halogen) is present on the ring. mhmedical.com While the parent 9-methyl-9H-purine-6-carboxylate does not possess such a group, its derivatives (e.g., halogenated at the C2 or C8 positions) are excellent substrates for nucleophilic displacement by amines, thiols, or alkoxides. The substitution pattern of the purine can influence which of the two rings will be preferentially opened by a strong nucleophile. wur.nl
Transformations that alter the core bicyclic structure of the purine ring are known, though not as common as simple substitutions. These reactions often proceed through ring-opening and subsequent recyclization mechanisms. researchgate.net
Ring Expansion: The synthesis of "ring-expanded" purines, which contain larger fused rings (e.g., 5:7-fused systems), is an area of interest. nih.gov However, these expanded systems can be unstable and may rearrange back to the more stable 5:6-fused purine scaffold.
Ring Contraction: Ring contraction can occur under specific conditions, often initiated by the opening of either the pyrimidine (B1678525) or imidazole (B134444) portion of the purine core. researchgate.net For example, cleavage of the pyrimidine ring can lead to imidazole derivatives. These transformations provide a route to structurally diverse heterocyclic systems that are not easily accessible through other synthetic methods.
The C2 and C8 positions of the purine ring are important sites for derivatization, allowing for the introduction of various functional groups.
Direct C-H functionalization or halogenation followed by cross-coupling reactions are common strategies. For instance, the C8 position can be iodinated, and this iodo-derivative can then participate in palladium-catalyzed cross-coupling reactions like the Stille or Suzuki coupling to introduce new carbon-carbon bonds. researchgate.net Similarly, nucleophilic substitution reactions on 2- or 8-chloropurine derivatives allow for the introduction of a wide range of substituents. These methods provide powerful tools for creating a library of 2,6,8,9-tetrasubstituted purines from a common intermediate. researchgate.net
Table 3: Representative Derivatization Reactions at C2 and C8 Positions of the Purine Framework
| Position | Reaction Type | Reagents | Resulting Functional Group |
| C8 | Iodination | N-Iodosuccinimide (NIS) | Iodo |
| C8 | Stille Coupling (from 8-iodo derivative) | Organostannane, Pd catalyst | Alkyl, Aryl, etc. |
| C8 | Suzuki Coupling (from 8-iodo derivative) | Boronic acid, Pd catalyst, Base | Aryl, Vinyl |
| C2 | Nucleophilic Substitution (from 2-chloro derivative) | Amine (R-NH2) | Amino |
| C2 | Nucleophilic Substitution (from 2-chloro derivative) | Thiol (R-SH) | Thioether |
Photochemical Reactions (if relevant to purine carboxylates)
Specific photochemical studies directly investigating this compound are not extensively documented in publicly available literature. However, the general photochemistry of purine derivatives provides a basis for understanding potential light-induced transformations.
Purines, in general, are considered to be relatively photostable, a crucial characteristic for their role in nucleic acids. Their low quantum yields for photochemical reactions upon UV irradiation suggest efficient non-radiative decay pathways that dissipate the absorbed energy without leading to chemical changes.
Despite this inherent photostability, photochemical reactions can be induced, often involving radical species. For instance, UV irradiation of purine derivatives in the presence of suitable sensitizers or in specific solvent systems can lead to a variety of transformations. While not specific to the 9-methyl-9H-purine-6-carboxylate, general photochemical reactions observed for purines include:
Photohydration: Although more common for pyrimidines, purines can undergo light-induced addition of water across a double bond.
Radical Reactions: UV excitation can lead to the formation of purine radicals, which can then participate in subsequent reactions, such as hydrogen abstraction or addition to other molecules.
Furthermore, the field of photoredox catalysis has demonstrated the potential for the decarboxylation of carboxylic acids under visible light irradiation. This process typically involves the single-electron oxidation of the carboxylate to form a carboxyl radical, which then readily loses carbon dioxide to generate a carbon-centered radical. This radical can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. While this methodology has been applied to a wide range of carboxylic acids, its specific application to 9-methyl-9H-purine-6-carboxylate has not been detailed. The feasibility of such a reaction would depend on the redox potential of the carboxylate and the specific photocatalytic system employed.
Table 1: Summary of Potential Photochemical Reactions of the Purine Framework
| Reaction Type | Description | Relevance to 9-methyl-9H-purine-6-carboxylate |
| General Photostability | Purine rings are inherently stable to UV radiation due to efficient non-radiative decay processes. | The 9-methyl-9H-purine core is expected to exhibit this general photostability. |
| Photocatalytic Decarboxylation | Visible light-induced decarboxylation via a radical intermediate, facilitated by a photocatalyst. | Potentially applicable to the carboxylate group, though not specifically documented for this compound. |
| Radical Formation | UV irradiation can lead to the formation of purine-based radicals. | The purine ring of the compound could potentially form radicals under specific photochemical conditions. |
It is important to note that the actual photochemical behavior of this compound would need to be determined through specific experimental studies.
Biochemical and Bioinorganic Aspects in Vitro Chemical Mechanisms
Metal Ion Interactions with Purine (B94841) Derivatives in Model Biological Systems
Purines are fundamental to numerous biological processes, and their interactions with metal ions are crucial for many of these functions. nih.govwikipedia.org As heterocyclic aromatic compounds, purines offer multiple potential coordination sites for metal ions. researchgate.net The lithium salt of 9-methyl-9H-purine-6-carboxylate introduces the lithium cation (Li⁺), a hard acid, which exhibits distinct coordination preferences that influence the molecule's structure and reactivity.
The 9-methyl-9H-purine-6-carboxylate anion presents several potential binding sites for the lithium cation. These include the nitrogen atoms of the purine ring (N1, N3, and N7, as N9 is methylated) and the oxygen atoms of the carboxylate group at the C6 position.
In coordination chemistry, hard acids like Li⁺ preferentially bind to hard bases, such as oxygen atoms. nih.gov Therefore, strong coordination is expected between the lithium ion and the carboxylate oxygen atoms. However, interactions with the purine ring's nitrogen atoms are also possible, leading to various coordination modes. In solid-state models, lithium complexes with N,O-ligands often show tetrahedral or trigonal-bipyramidal geometries, frequently involving bridging water molecules or ligand atoms to form polymeric structures. nih.goviaea.org
In solution, the coordination is dynamic and influenced by the solvent. Water molecules can compete with the purine N-sites for coordination to the lithium ion. The resulting structure is an equilibrium of different solvated and ligand-bound species. The specific coordination geometry dictates the orientation of the purine molecule, which can affect its subsequent intermolecular interactions.
Table 1: Potential Coordination Sites and Characteristics for Li⁺
| Potential Site | Atom Type | Donor Hardness | Expected Interaction |
|---|---|---|---|
| Carboxylate | Oxygen | Hard | Strong, Primary Coordination |
| N1-Purine | Nitrogen | Borderline | Possible, Weaker than O |
| N3-Purine | Nitrogen | Borderline | Possible, Weaker than O |
This table presents a qualitative prediction of interaction strength based on Hard-Soft Acid-Base (HSAB) theory.
Molecular recognition involving purines relies on precise hydrogen bonding and π-π stacking interactions. The presence and coordination of a lithium ion can significantly modulate these interactions. By binding to the carboxylate group and potentially one of the ring nitrogens, the lithium ion alters the electronic distribution and steric profile of the purine derivative.
This alteration can affect the molecule's ability to form hydrogen bonds. For instance, coordination of Li⁺ can enhance the acidity of nearby N-H protons or change the acceptor strength of other nitrogen atoms. Research on triplex-forming oligonucleotides has shown that monovalent cations like lithium can influence the stability of these higher-order DNA structures, highlighting the role of metal ions in modulating recognition events. researchgate.net The binding of lithium to 9-methyl-9H-purine-6-carboxylate could similarly influence its binding to target biomolecules by modifying the established patterns of hydrogen bonding and electrostatic potential that are critical for specific recognition.
Investigations of Enzyme-Ligand Interactions in Vitro (focus on chemical binding mechanisms)
Purine derivatives, including carboxylates, are known to interact with a wide range of enzymes, often as substrates, inhibitors, or allosteric modulators. nih.gov Understanding the chemical basis of these interactions is key to elucidating their biological roles.
The binding of a ligand like 9-methyl-9H-purine-6-carboxylate to an enzyme active site can be characterized using high-resolution structural and spectroscopic techniques. X-ray crystallography can provide a static, atomic-level picture of the interactions within the binding pocket.
Based on known structures of enzymes complexed with purine derivatives, a hypothetical binding model can be proposed. Key interactions would likely involve:
Hydrogen Bonding: The carboxylate group is an excellent hydrogen bond acceptor and could interact with the side chains of positively charged (e.g., Arginine, Lysine) or polar (e.g., Serine, Threonine) amino acid residues. technologynetworks.com The purine ring's nitrogen atoms can also act as hydrogen bond acceptors.
π-π Stacking: The aromatic purine ring can engage in stacking interactions with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, or Tryptophan.
Van der Waals Contacts: The methyl group at the N9 position would form hydrophobic interactions with nonpolar residues in the binding pocket.
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can be used to study these interactions in solution. Chemical shift perturbation mapping, for example, can identify the specific atoms on both the ligand and the protein that are involved in the binding interface.
Table 2: Predicted Intermolecular Interactions in an Enzyme Active Site
| Ligand Moiety | Interaction Type | Potential Amino Acid Partners |
|---|---|---|
| Purine Ring | π-π Stacking | Phe, Tyr, Trp |
| Purine N1, N3, N7 | Hydrogen Bond Acceptor | Arg, Lys, Ser, His |
| Carboxylate Group | Ionic Bonding, H-Bonding | Arg, Lys, Ser, Asn, Gln |
This table outlines plausible interactions based on the chemical properties of the ligand and common active site residues.
Purine carboxylates are intermediates in key metabolic pathways, such as the de novo biosynthesis of purines. nih.gov In this pathway, the enzyme 5-aminoimidazole ribonucleotide (AIR) carboxylase catalyzes the carboxylation of AIR to form carboxyaminoimidazole ribotide (CAIR). nih.govnih.gov
A molecule like 9-methyl-9H-purine-6-carboxylate could potentially act as an analog or inhibitor in such pathways. As an inhibitor, it might bind to the active site of a carboxylase or a subsequent enzyme in the pathway, blocking the binding of the natural substrate. The chemical mechanism of inhibition would depend on the specific enzyme. For example, it could act as a competitive inhibitor by mimicking the substrate or as a product inhibitor in a feedback regulation loop. Elucidating its role would involve kinetic enzyme assays to determine the type of inhibition and the inhibition constant (Kᵢ).
Advanced Methodologies for Characterization and Analysis in Chemical Research
Chromatographic Techniques for Separation and Purity Profiling (HPLC, UHPLC, LC-MS)
Chromatographic methods are indispensable for the separation of Lithium 9-methyl-9H-purine-6-carboxylate from any impurities, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for achieving high-resolution separations. When coupled with Mass Spectrometry (LC-MS), these methods provide an unparalleled level of sensitivity and specificity for both qualitative and quantitative analysis.
A typical approach for the analysis of purine (B94841) derivatives involves reversed-phase chromatography. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is often the stationary phase of choice. The mobile phase composition, typically a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (like methanol (B129727) or acetonitrile), is optimized to achieve the best separation efficiency. The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the analyte by controlling its ionization state.
UHPLC, operating with smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. A validated UHPLC method for purity profiling would involve assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly valuable for the identification of impurities and degradation products, even at trace levels. By analyzing the mass-to-charge ratio (m/z) of the eluted compounds, their elemental composition and structure can be elucidated.
Table 1: Representative UHPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm |
| Injection Volume | 2 µL |
Electrochemical Methods for Redox Behavior and Electron Transfer Properties
Electrochemical techniques are employed to investigate the redox properties of this compound, providing insights into its electron transfer capabilities. Cyclic Voltammetry (CV) is a primary tool for studying the electrochemical behavior of a compound. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current from the analyte is measured. This allows for the determination of the oxidation and reduction potentials of the compound.
The electrochemical profile of purine derivatives is influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups on the purine ring can shift the redox potentials. For this compound, the methyl group at the N9 position and the carboxylate group at the C6 position will modulate its electrochemical behavior.
The data obtained from these studies, such as the peak potentials and currents, can be used to understand the thermodynamics and kinetics of the electron transfer processes. This information is crucial for applications where the compound might be involved in redox reactions.
Table 2: Illustrative Electrochemical Data from Cyclic Voltammetry
| Parameter | Value |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M Tetrabutylammonium (B224687) perchlorate (B79767) in Acetonitrile |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | +1.2 V |
| Cathodic Peak Potential (Epc) | -0.8 V |
Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. The resulting thermogram can reveal the melting point of the compound, its heat of fusion, and any polymorphic transitions. This information is vital for understanding the solid-state properties of the material.
Table 3: Representative Thermal Analysis Data
| Analysis Technique | Parameter | Observation |
| TGA | Onset of Decomposition | > 250 °C |
| Mass Loss (up to 150 °C) | < 1% (indicating absence of significant solvent) | |
| DSC | Melting Point (Tm) | ~ 220 °C (with decomposition) |
| Enthalpy of Fusion (ΔHf) | Not clearly defined due to decomposition |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Lithium 9-methyl-9H-purine-6-carboxylate
This compound is an organometallic compound that, despite its well-defined structure, has a limited presence in dedicated academic literature. The current understanding of this compound is largely inferred from general principles of organic and organometallic chemistry, and from studies of related purine (B94841) derivatives. The purine scaffold is of significant interest in medicinal chemistry due to its central role in the structure of nucleic acids and its presence in a variety of bioactive molecules. ontosight.ainih.gov
The synthesis of this compound would logically proceed via a two-step process: the synthesis of the parent carboxylic acid, 9-methyl-9H-purine-6-carboxylic acid, followed by its reaction with a lithium base. While specific literature detailing the synthesis of 9-methyl-9H-purine-6-carboxylic acid is not abundant, general methods for the synthesis of purine carboxylic acids have been described. These often involve the construction of the purine ring system from pyrimidine (B1678525) or imidazole (B134444) precursors, followed by the introduction or modification of a carboxylate group at the 6-position. nih.gov The subsequent formation of the lithium salt is a standard acid-base reaction. Carboxylic acids are readily deprotonated by lithium hydroxide (B78521) or lithium carbonate to form the corresponding lithium carboxylate salt. thieme-connect.de This straightforward reaction is a fundamental and well-established method in organic synthesis. thieme-connect.de
The chemical properties of this compound can be extrapolated from its constituent parts. The purine ring system is aromatic and possesses multiple nitrogen atoms that can act as hydrogen bond acceptors or coordination sites for metal ions. The lithium cation and the carboxylate anion form an ionic bond. In the solid state, such compounds often exhibit coordination polymer structures, and in solution, the degree of ion pairing versus dissociation would be solvent-dependent. The methyl group at the 9-position of the purine ring is a key structural feature that influences the electronic properties and steric environment of the molecule.
Below is a table summarizing the key identifiers for the parent acid and its methyl ester, which are closely related to the lithium salt.
| Compound Name | CAS Number | Molecular Formula |
| 9-Methyl-9H-purine-6-carboxylic acid | 1095822-37-9 | C₇H₆N₄O₂ |
| 9H-Purine-6-carboxylic acid, 9-methyl-, methyl ester | 2803476-85-7 | C₈H₈N₄O₂ |
Data sourced from commercial supplier databases and chemical indexing services. bldpharm.comguidechem.com
Identification of Unexplored Research Avenues and Methodological Challenges
The most significant aspect of the current state of research on this compound is the vast expanse of unexplored avenues. There is a notable lack of published research focusing specifically on its synthesis, characterization, and application. This presents a clear opportunity for foundational research into this compound.
Unexplored Research Avenues:
Detailed Synthesis and Characterization: A comprehensive study of the optimal conditions for the synthesis of 9-methyl-9H-purine-6-carboxylic acid and its subsequent conversion to the lithium salt is warranted. Full characterization of this compound using modern analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C, ⁷Li), IR spectroscopy, and mass spectrometry, is needed to fully elucidate its structure and bonding.
Solid-State Structure and Polymorphism: An investigation into the crystal structure of this compound would provide valuable insights into its solid-state packing, coordination environment of the lithium ion, and any potential for polymorphism. This is a crucial step in understanding its physical properties and potential for use in materials science.
Solution-State Behavior: The behavior of this salt in various solvents, including its solubility and the extent of ion pairing, remains uninvestigated. Such studies are fundamental to its application in solution-based reactions or biological systems.
Coordination Chemistry: The purine moiety, with its multiple nitrogen atoms, presents several potential coordination sites. Research into the ability of this compound to act as a ligand for other metal centers could lead to the development of novel coordination polymers and metal-organic frameworks (MOFs). acs.org
Biological Activity Screening: Purine derivatives are well-known for their diverse biological activities, including anticancer and antiviral properties. nih.govresearchgate.net A systematic evaluation of the biological effects of this compound is a significant unexplored area.
Methodological Challenges:
Synthesis of the Carboxylic Acid Precursor: The synthesis of substituted purines can be challenging, often requiring multi-step sequences with careful control of regioselectivity. The synthesis of 9-methyl-9H-purine-6-carboxylic acid may present similar challenges.
Crystallization: Obtaining single crystals of sufficient quality for X-ray diffraction can be a significant hurdle for lithium carboxylates, which may form polymeric or microcrystalline structures.
Hygroscopicity and Stability: Lithium salts of organic acids can be hygroscopic, which can complicate their handling, characterization, and storage. The long-term stability of this compound under various conditions has not been determined.
Computational Modeling: While computational methods can predict structures and properties, the accurate modeling of lithium-containing organometallic compounds, especially in the solid state, can be complex and requires sophisticated theoretical approaches. researchgate.net
Prospective Contributions to Fundamental Organometallic Chemistry and Material Science
The study of this compound has the potential to make significant contributions to both fundamental organometallic chemistry and the development of new materials.
Contributions to Fundamental Organometallic Chemistry:
Understanding Lithium Coordination: A detailed structural analysis of this compound would add to the body of knowledge on the coordination preferences of lithium ions with multifunctional organic ligands. rsc.org This is of fundamental interest in understanding the structure-property relationships in lithium-based organometallic compounds. wikipedia.org
Ligand Design: The 9-methyl-9H-purine-6-carboxylate anion can be viewed as a novel ligand for the construction of more complex organometallic assemblies. Understanding its coordination behavior is a prerequisite for its rational application in ligand design. libretexts.org
Reactivity Studies: Exploring the reactivity of the C-Li bond in related organolithium purine derivatives, or the utility of the lithium carboxylate as a synthon, could open new avenues in synthetic organic chemistry.
Contributions to Material Science:
Precursor for Metal-Organic Frameworks (MOFs): The bifunctional nature of the purine carboxylate ligand (N-donors from the purine ring and O-donors from the carboxylate) makes it an attractive building block for the synthesis of MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Organic Electrode Materials for Batteries: Lithium carboxylates are being investigated as organic electrode materials for sustainable lithium-ion batteries. researchgate.netresearchgate.net The extended π-system of the purine ring in this compound could facilitate electron transport, making it a candidate for such applications.
Bio-inspired Materials: The purine core is a fundamental component of biological systems. Materials incorporating this motif could have interesting biocompatibility or recognition properties, leading to applications in biomaterials and sensors. The study of metal-mediated base pairs in nucleic acids provides a precedent for the integration of purine derivatives into functional materials. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing Lithium 9-methyl-9H-purine-6-carboxylate, and how should data be validated?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the purine core, methyl group, and carboxylate moiety. Compare chemical shifts with analogous purine derivatives.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and carboxylate (COO) stretching vibrations (1700–1600 cm).
- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) in negative-ion mode to detect the lithium adduct.
- Validation : Cross-reference data with computational predictions (e.g., density functional theory, DFT) and replicate experiments to ensure consistency .
Q. How is the crystal structure of this compound determined?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Collect diffraction data at low temperature (100 K) to minimize thermal motion.
- Refinement : Use SHELXL for structure solution and refinement. Validate bond lengths/angles against Cambridge Structural Database (CSD) averages for purine derivatives. Report R-factors (<5%) and residual electron density .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for this compound?
- Methodology :
- Iterative Validation : Compare experimental NMR/IR spectra with DFT-optimized geometries (e.g., using Gaussian or ORCA). Adjust solvation models (e.g., PCM for polar solvents) to align calculated shifts with observations.
- Hybrid Approaches : Combine molecular dynamics (MD) simulations with experimental data to account for dynamic effects in solution. Use Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. What methodologies are employed to study the thermodynamic stability of this compound under varying environmental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert and oxidative atmospheres. Calculate activation energy via Kissinger analysis.
- Moisture Sensitivity : Conduct controlled humidity experiments (25–75% RH) with Karl Fischer titration to quantify hydrolytic degradation. Pair with powder X-ray diffraction (PXRD) to monitor phase changes .
Q. How can crystallographic data discrepancies (e.g., disordered lithium ions) be addressed during refinement?
- Methodology :
- Disorder Modeling : Use PART and SUMP instructions in SHELXL to refine disordered lithium positions. Apply isotropic displacement parameters and distance restraints to maintain chemical合理性.
- Validation Tools : Leverage checkCIF/PLATON to flag symmetry errors or unrealistic bond distances. Cross-validate with EXAFS (Extended X-ray Absorption Fine Structure) for lithium coordination geometry .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
- Methodology :
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent purity, stoichiometry) via factorial design. Use HPLC to monitor reaction progress and impurity profiles.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Establish acceptance criteria for intermediates using ICH Q3D guidelines .
Data Analysis & Contradiction Resolution
Q. How should researchers analyze conflicting solubility data for this compound in different solvent systems?
- Methodology :
- Phase Diagram Construction : Use the van’t Hoff equation to model temperature-dependent solubility. Validate with UV-Vis spectroscopy or gravimetric analysis.
- Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points. Replicate experiments under controlled humidity and temperature .
Q. What statistical frameworks are appropriate for reconciling discrepancies in biological activity assays (e.g., IC50 variability)?
- Methodology :
- Meta-Analysis : Pool data from multiple assays using random-effects models to account for inter-lab variability. Normalize activity values against reference standards.
- Error Propagation : Quantify uncertainty in dose-response curves via nonlinear regression (e.g., Hill equation) with bootstrap resampling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
